Hiburipyranone

Description

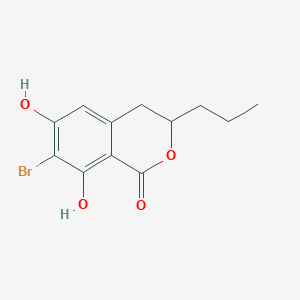

Structure

3D Structure

Properties

CAS No. |

134419-24-2 |

|---|---|

Molecular Formula |

C12H13BrO4 |

Molecular Weight |

301.13 g/mol |

IUPAC Name |

7-bromo-6,8-dihydroxy-3-propyl-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C12H13BrO4/c1-2-3-7-4-6-5-8(14)10(13)11(15)9(6)12(16)17-7/h5,7,14-15H,2-4H2,1H3 |

InChI Key |

ABYJQBOBODIJHJ-UHFFFAOYSA-N |

SMILES |

CCCC1CC2=CC(=C(C(=C2C(=O)O1)O)Br)O |

Canonical SMILES |

CCCC1CC2=CC(=C(C(=C2C(=O)O1)O)Br)O |

Origin of Product |

United States |

Isolation and Structural Characterization of Natural Hiburipyranone

Sources and Isolation Protocols from Mycale adhaerens Marine Sponges

Hiburipyranone was first reported in 1991 by Fusetani and his team, who isolated it from the marine sponge Mycale adhaerens. thieme-connect.comsibran.ruthieme-connect.com This sponge, collected in Japanese waters, is the primary known natural source of the compound. thieme-connect.com The isolation of hiburipyranone from the sponge biomass involves standard extraction and chromatographic techniques.

The general procedure begins with the extraction of the wet or lyophilized sponge material using organic solvents, typically methanol (B129727) followed by a solvent partition with ethyl acetate (B1210297) or chloroform, to obtain a crude extract containing a complex mixture of metabolites. This extract is then subjected to a series of chromatographic steps to separate the components based on their polarity and size. These purification steps commonly include silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), often on reversed-phase columns, to yield the pure compound. The structure of hiburipyranone was ultimately established through detailed spectroscopic analysis. uni-hannover.de

Advanced Spectroscopic Methods for Structural Elucidation

The definitive structure of hiburipyranone was elucidated using a combination of sophisticated spectroscopic techniques. Each method provided crucial pieces of information that, when combined, revealed the molecule's complete atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in determining the carbon framework and the arrangement of protons in hiburipyranone. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allowed for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum reveals the presence of aromatic protons, a methine proton adjacent to an oxygen atom, and a propyl side chain. The ¹³C NMR spectrum confirms the presence of 12 carbon atoms, including those of a carbonyl group (lactone), an aromatic ring, and the aliphatic side chain. The spectral data from synthetic hiburipyranone was confirmed to be identical to that of the natural product. tandfonline.com

Below are the detailed NMR data for Hiburipyranone.

¹H NMR Spectral Data of Hiburipyranone (Data corresponds to synthetic material confirmed to be identical to the natural product)

| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| 3 | 4.69 | dd | 11.2, 3.2 |

| 4a | 3.03 | dd | 16.8, 3.2 |

| 4b | 2.92 | dd | 16.8, 11.2 |

| 5 | 7.14 | s | |

| 1' | 1.83 | m | |

| 2' | 1.55 | m | |

| 3' | 0.98 | t | 7.4 |

| 6-OH | 6.44 | s | |

| 8-OH | 11.02 | s |

¹³C NMR Spectral Data of Hiburipyranone (Data corresponds to synthetic material confirmed to be identical to the natural product)

| Position | Chemical Shift (δ) (ppm) |

| 1 | 168.1 |

| 3 | 76.2 |

| 4 | 33.7 |

| 4a | 139.6 |

| 5 | 108.8 |

| 6 | 156.9 |

| 7 | 101.9 |

| 8 | 162.2 |

| 8a | 101.4 |

| 1' | 35.8 |

| 2' | 18.3 |

| 3' | 13.8 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS), likely utilizing techniques such as Fast Atom Bombardment (HR-FABMS), was used to determine the exact mass of the hiburipyranone molecule. This measurement is crucial for establishing the elemental composition. The analysis yielded a molecular formula of C₁₂H₁₃BrO₄, which was consistent with the data obtained from NMR spectroscopy. uerj.br This formula indicates a total of six degrees of unsaturation, accounted for by the aromatic ring, the carbonyl group, and the heterocyclic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was employed to identify the key functional groups present in the hiburipyranone structure. The IR spectrum displays characteristic absorption bands that confirm the presence of hydroxyl groups, a lactone carbonyl, and an aromatic ring. The spectral data of the synthetic compound was found to be identical to that of the natural isolate. tandfonline.com

Infrared (IR) Absorption Data for Hiburipyranone

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3430 | O-H stretching (hydroxyl groups) |

| 1645 | C=O stretching (lactone carbonyl) |

| 1585 | C=C stretching (aromatic ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically identifying the chromophore system. msu.edubbec.ac.in For hiburipyranone, the chromophore is the substituted dihydroxy-bromobenzopyranone system. This conjugated system absorbs UV light at specific wavelengths, which is characteristic of the dihydroisocoumarin scaffold. nih.gov The UV spectrum helped to confirm the nature of the aromatic and carbonyl systems within the molecule.

Chiroptical Methods for Absolute Configuration Assignment

The hiburipyranone molecule possesses a single stereocenter at the C-3 position, making it a chiral compound. The initial isolation by Fusetani et al. noted its optical activity, reporting a specific rotation of [α]D -2.3° (c 0.028, MeOH), but the absolute configuration was not determined at that time. tandfonline.com

The definitive assignment of the absolute configuration was achieved later through total synthesis. In 1998, Uchida and colleagues synthesized both enantiomers of hiburipyranone. researchgate.net By comparing the optical properties of the synthetic enantiomers with the natural product, they unequivocally determined that natural hiburipyranone has the (R)-configuration at the C-3 center. researchgate.net This assignment is crucial for understanding the molecule's specific three-dimensional structure.

Synthetic Methodologies for Hiburipyranone and Its Stereoisomers

Strategies for Racemic Total Synthesis of Hiburipyranone

The creation of a racemic mixture, containing equal amounts of both enantiomers of hiburipyranone, has been accomplished through several total synthesis campaigns.

Exploration of Retrosynthetic Pathways and Key Disconnections

Retrosynthetic analysis is a strategic approach where a target molecule is deconstructed into simpler, commercially available precursors. sinica.edu.tw For racemic hiburipyranone, a common retrosynthetic plan involves disconnecting the molecule at key bonds to reveal logical precursors. A primary disconnection targets the 5,6-dihydro-2H-pyran-2-one ring system. orgsyn.orgnih.gov This often leads back to a linear δ-hydroxy-β-ketoester or a similar acyclic precursor, which can be cyclized to form the heterocyclic core. Further disconnections on the side chains simplify the molecule into basic building blocks that can be assembled using established organic reactions like aldol (B89426) condensations, Wittig reactions, or Grignard additions. sinica.edu.tw

Stereocontrol Challenges in Racemic Synthesis

A primary hurdle in the racemic synthesis of hiburipyranone is the control of relative stereochemistry. The molecule contains multiple stereocenters, and ensuring the correct spatial arrangement of substituents on the dihydropyranone ring is critical. For instance, achieving the desired cis or trans relationship between substituents at the C2 and C6 positions of the pyranone ring requires careful diastereoselective control. whiterose.ac.ukmdpi.com Reactions like conjugate additions to dihydropyranone precursors or cyclization reactions must be optimized to favor the formation of the desired diastereomer over others. whiterose.ac.uknih.gov The lack of inherent stereochemical bias in achiral systems means that reaction conditions must be finely tuned to influence the transition states and achieve the correct relative stereochemistry. escholarship.org

Representative Synthetic Sequences and Reaction Conditions

A representative strategy for constructing the core structure of hiburipyranone involves the synthesis of a 5,6-dihydro-2H-pyran-2-one derivative. One general approach utilizes a cyclization of an appropriate acyclic precursor. For example, a δ-hydroxy-β-ketoester can undergo an acid- or base-catalyzed intramolecular reaction to form the pyranone ring. The subsequent introduction of substituents can be achieved through various transformations.

| Step | Reaction Type | Reactants | Reagents and Conditions | Product |

| 1 | Condensation | A β-ketoester and an aldehyde | Base (e.g., NaH, LDA) followed by acid/heat | Acyclic precursor (e.g., δ-hydroxy-β-ketoester) |

| 2 | Cyclization/Lactonization | Acyclic precursor | Acid catalyst (e.g., p-TsOH) or base | Substituted 5,6-dihydro-2H-pyran-2-one |

| 3 | Conjugate Addition | Dihydropyranone derivative | Organocuprates (e.g., R₂CuLi) | Racemic hiburipyranone core structure |

This table outlines a generalized sequence. Specific conditions vary depending on the exact substituents required for the final hiburipyranone molecule.

Asymmetric Synthesis of Hiburipyranone Enantiomers

To obtain enantiomerically pure versions of hiburipyranone, chemists employ asymmetric synthesis, which introduces chirality in a controlled manner. york.ac.ukwikipedia.org

Application of Chiral Catalysis in Stereoselective Routes

Chiral catalysts are central to asymmetric synthesis, as they create a chiral environment that directs a reaction to favor one enantiomeric product. chiralpedia.comnumberanalytics.com In the synthesis of hiburipyranone enantiomers, chiral catalysts can be used for key transformations such as asymmetric hydrogenations, aldol reactions, or epoxidations. organic-chemistry.orglibretexts.org These catalysts, which can be metal complexes with chiral ligands or small organic molecules (organocatalysts), interact with the substrate to lower the activation energy for the formation of one enantiomer over the other, resulting in a product with high enantiomeric excess. wikipedia.orgnumberanalytics.com

Utilization of Sharpless Asymmetric Dihydroxylation as a Key Step

A highly effective and frequently used method for establishing stereocenters is the Sharpless asymmetric dihydroxylation. encyclopedia.pubrroij.commdpi.comnih.gov This reaction converts a prochiral alkene into a vicinal diol with a predictable and high degree of enantioselectivity. encyclopedia.pubrroij.com In several total syntheses of hiburipyranone, this reaction has been a cornerstone of the strategy. researchgate.netuic.edu An alkene precursor is synthesized and then subjected to the Sharpless dihydroxylation conditions to install two adjacent hydroxyl groups, which sets the absolute stereochemistry for subsequent steps. The resulting chiral diol is then elaborated through further reactions to complete the synthesis of the target enantiomer. researchgate.net

| Catalyst System | Alkene Substrate | Product | Enantiomeric Excess (ee) |

| AD-mix-β | Alkene precursor for (+)-Hiburipyranone | Chiral diol intermediate | Often >95% |

| AD-mix-α | Alkene precursor for (-)-Hiburipyranone | Chiral diol intermediate | Often >95% |

The AD-mix reagents contain the osmium tetroxide catalyst, a reoxidant, and a chiral ligand derived from cinchona alkaloids. rroij.com AD-mix-β contains the (DHQD)₂PHAL ligand and typically yields one diol enantiomer, while AD-mix-α contains the (DHQ)₂PHAL ligand and produces the opposite enantiomer, allowing for selective access to either (+)- or (-)-Hiburipyranone. encyclopedia.pubrroij.com

Validation of Absolute Configuration through Synthetic Correlation

The definitive assignment of the absolute stereochemistry of a natural product is a critical step that validates its structure and allows for further investigation into its biological activity. nih.gov While methods like X-ray crystallography or NMR analysis using chiral derivatizing agents are powerful tools, total synthesis often provides the most unambiguous proof of configuration. nih.govmdpi.com In the case of hiburipyranone, the absolute configuration at the C-3 chiral center was decisively determined to be R through the strategic total synthesis of both of its possible enantiomers. researchgate.net

This approach, a form of synthetic correlation, relies on creating the target molecule through a reaction sequence where the stereochemical outcome is known and controlled. mdpi.com Researchers employed the Sharpless asymmetric dihydroxylation as the key stereochemistry-inducing step. researchgate.net This reaction is renowned for its reliability in creating chiral diols from prochiral alkenes with a predictable and high degree of enantioselectivity.

By selecting the appropriate chiral ligand (derived from dihydroquinidine (B8771983) or dihydroquinine), the synthesis was directed to produce either the (R)- or (S)-enantiomer of a key intermediate, which was then carried forward to the final hiburipyranone structure. Upon completion of the syntheses, the optical properties (specifically, the optical rotation) of the synthetic (+)-hiburipyranone were compared to those of the natural isolate. The matching data confirmed that natural hiburipyranone possesses the (R) configuration at the C-3 position. researchgate.net This method provides conclusive evidence, as it directly links the known, controlled stereochemistry of the synthetic process to the physical properties of the natural compound.

Comparative Analysis of Synthetic Efficiency and Stereoselectivity

The synthesis of hiburipyranone has been approached through different strategies, offering a clear contrast in synthetic efficiency and stereochemical control. researchgate.netoup.com The approaches range from early racemic syntheses to highly stereoselective routes that provide access to enantiomerically pure material. researchgate.netoup.com A comparative analysis highlights the evolution of synthetic methodology and the importance of asymmetric reactions in modern organic chemistry. chemistrydocs.comwikipedia.org

The first reported synthesis of hiburipyranone produced the target molecule as a racemate, meaning it contained an equal mixture of both the (R) and (S) enantiomers. oup.com While successful in confirming the connectivity of the molecular structure, this route did not employ any stereocontrol, thus providing no information about the absolute configuration of the natural product. Racemic syntheses are often shorter and technically simpler but are less efficient for producing the biologically relevant single enantiomer, as the maximum theoretical yield of the desired enantiomer is only 50%, and a resolution step would be required for separation.

In contrast, the enantioselective synthesis of hiburipyranone represents a more advanced and efficient strategy for obtaining the natural product in its correct stereochemical form. researchgate.net The key to this approach was the use of a powerful and predictable asymmetric reaction—the Sharpless asymmetric dihydroxylation—to set the crucial C-3 stereocenter early in the synthesis. researchgate.net This method not only allows for the synthesis of the natural (R)-enantiomer but also provides access to the unnatural (S)-enantiomer for biological studies, simply by changing the chiral ligand in the dihydroxylation step. researchgate.net One such synthesis achieved a stereoselective product formation with greater than 99% purity. uic.edu

The table below provides a comparative overview of the reported synthetic strategies.

| Synthetic Approach | Key Strategy | Stereochemical Outcome | Efficiency Notes | Reference(s) |

| Racemic Synthesis | Conventional multi-step synthesis without asymmetric control. | Produces a 1:1 mixture of (R)- and (S)-hiburipyranone. | Confirms molecular structure but requires resolution to isolate the natural enantiomer (max 50% yield). | oup.com |

| Enantioselective Synthesis | Sharpless Asymmetric Dihydroxylation to establish the C-3 stereocenter. | Produces either the (R)- or (S)-enantiomer in high enantiomeric purity (>99%). | Highly efficient for producing the desired enantiomer; avoids resolution steps and provides access to both enantiomers for study. | researchgate.netuic.edu |

This comparison demonstrates a clear progression in synthetic sophistication. While the racemic synthesis was a foundational achievement, the subsequent development of an enantioselective route showcases the power of modern asymmetric catalysis to achieve not only higher efficiency in producing the correct stereoisomer but also to serve as a definitive tool for structural elucidation. researchgate.net

Biosynthetic Investigations of Hiburipyranone

Hypothesized Biosynthetic Pathways of Hiburipyranone

The biosynthesis of hiburipyranone is hypothesized to originate from a polyketide pathway, a common route for the formation of dihydroisocoumarins in fungi and bacteria. The core scaffold is likely assembled by a Type I polyketide synthase (PKS). A putative biosynthetic model for hiburipyranone has been proposed, suggesting a pathway that involves the action of a core PKS and subsequent tailoring enzymes. researchgate.net This model posits that the PKS assembles a polyketide chain from acetate (B1210297) and malonate units, which then undergoes cyclization and subsequent modifications to yield the final structure.

The proposed pathway likely begins with the formation of a pentaketide (B10854585) intermediate, which is then subjected to a series of reductions and dehydrations, catalyzed by specific domains within the PKS module. nih.gov Following the synthesis of the polyketide chain, it is believed that the molecule is released from the PKS and undergoes cyclization to form the characteristic dihydroisocoumarin ring system. Subsequent tailoring steps, including a crucial bromination event, are thought to be carried out by dedicated enzymes encoded within the same biosynthetic gene cluster.

Enzymatic Machinery Implicated in Hiburipyranone Biogenesis

The enzymatic machinery responsible for hiburipyranone biosynthesis is encoded within a dedicated gene cluster, referred to as the "hib" cluster. ethz.ch While the specific functions of all enzymes in this cluster have not been fully elucidated, it is proposed to contain all the necessary catalytic components for the synthesis of hiburipyranone. The central enzyme is a Type I Polyketide Synthase (PKS), which is a large, multifunctional protein responsible for the assembly of the polyketide backbone. nih.govethz.ch

In addition to the PKS, the gene cluster is expected to encode for a suite of tailoring enzymes that modify the polyketide intermediate to produce the final hiburipyranone structure. These may include:

Dehydratases (DH): To remove water molecules and introduce double bonds.

Ketoreductases (KR): To reduce keto groups to hydroxyl groups.

Enoylreductases (ER): To reduce double bonds.

Thioesterases (TE): To cleave the final polyketide chain from the PKS.

Halogenases: A crucial enzyme responsible for the regioselective bromination of the aromatic ring, a characteristic feature of hiburipyranone.

The identification and characterization of these enzymes are key to fully understanding the biosynthetic pathway.

| Proposed Enzyme Type | Hypothesized Function in Hiburipyranone Biosynthesis |

| Type I Polyketide Synthase (PKS) | Assembly of the pentaketide backbone from acetate and malonate precursors. |

| Dehydratase (DH) | Removal of hydroxyl groups to form double bonds in the polyketide chain. |

| Ketoreductase (KR) | Reduction of keto groups to hydroxyl groups. |

| Thioesterase (TE) | Release of the completed polyketide chain from the PKS. |

| Halogenase | Regioselective bromination of the dihydroisocoumarin core. |

Role of Polyketide Synthases (PKS) in Dihydroisocoumarin Biosynthesis

Polyketide synthases are the cornerstone of dihydroisocoumarin biosynthesis. nih.govresearchgate.net These enzymes function as molecular assembly lines, iteratively condensing acyl-CoA precursors to construct a linear polyketide chain. wikipedia.org In fungi, dihydroisocoumarins are typically synthesized by non-reducing or partially reducing iterative Type I PKSs. researchgate.net These PKSs contain a specific set of domains, including a starter unit acyl-carrier protein (ACP) transacylase (SAT), a β-ketoacyl synthase (KS), an acyltransferase (AT), a product template (PT) domain, an ACP, and a thioesterase (TE). researchgate.net

The PKS dictates the length and initial pattern of reduction of the polyketide chain. For dihydroisocoumarins, the PKS typically catalyzes the formation of a pentaketide or hexaketide intermediate. The programming of the PKS, specifically the presence and activity of its reductive domains (ketoreductase and dehydratase), determines the oxidation state of the resulting polyketide. Following assembly, the thioesterase domain catalyzes the release and cyclization of the chain, often through an intramolecular aldol (B89426) condensation, to form the characteristic lactone ring of the dihydroisocoumarin core. nih.govuniprot.org

Genomic and Metabolomic Approaches to Elucidate Biosynthetic Gene Clusters

Modern approaches combining genomics and metabolomics are powerful tools for the discovery and elucidation of natural product biosynthetic pathways. uniprot.orgresearchgate.net Genome mining, for instance, allows for the identification of putative biosynthetic gene clusters (BGCs) based on the presence of key genes, such as those encoding PKSs. uniprot.org The "hib" gene cluster, believed to be responsible for hiburipyranone production, was likely identified through such genomic screening of the producing organism. ethz.ch

Once a BGC is identified, targeted gene inactivation or heterologous expression of the cluster in a model host organism can be used to link the genes to the production of a specific metabolite. ethz.ch For example, cloning and expressing the "hib" cluster in a heterologous host would provide definitive proof of its role in hiburipyranone biosynthesis. ethz.ch

Metabolomic approaches, such as liquid chromatography-mass spectrometry (LC-MS), can be used to profile the metabolites produced by the native organism and any genetically modified strains. uniprot.org This allows for the detection of hiburipyranone and potential biosynthetic intermediates, providing further evidence for the proposed pathway. The integration of genomic and metabolomic data is a key strategy for correlating genes with their metabolic products and unraveling complex biosynthetic networks. researchgate.net

Precursor Incorporation Studies in Biosynthetic Pathway Delineation

Precursor incorporation studies, often using isotopically labeled compounds, are a classical and definitive method for elucidating biosynthetic pathways. snscourseware.org This technique involves feeding a producing organism with a labeled precursor, such as ¹³C-labeled acetate or malonate, and then determining the position of the labels in the final natural product using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

While specific precursor incorporation studies for hiburipyranone have not been detailed in the available literature, this methodology would be invaluable for confirming its polyketide origin. By feeding the producing organism with labeled acetate and malonate, it would be possible to map the carbon skeleton of hiburipyranone and definitively identify its building blocks. This would provide concrete experimental evidence to support the hypothesized biosynthetic pathway derived from genomic and theoretical analyses.

Exploration of Structure Activity Relationships and Derivative Synthesis

Design and Synthesis of Hiburipyranone Analogues and Derivatives

The synthesis of Hiburipyranone has been a subject of academic interest, focusing on achieving the natural product's specific structure. Both the racemic mixture and the individual enantiomers of hiburipyranone, a cytotoxic metabolite isolated from the marine sponge Mycale adhaerens, have been synthesized. researchgate.netacademictree.org A key step in the enantioselective synthesis was the Sharpless asymmetric dihydroxylation, which was instrumental in determining that the absolute configuration of the natural compound at the C-3 position is (R). researchgate.netresearchgate.netresearchgate.net

Despite the successful synthesis of the parent compound, there is a notable absence of studies dedicated to the rational design and synthesis of a broader library of Hiburipyranone analogues and derivatives. Research into related dihydroisocoumarins from fungal sources is more extensive, with various new analogues being isolated and characterized, but this line of investigation has not been explicitly extended to Hiburipyranone. nih.gov

Systematic Structural Modifications of the Hiburipyranone Skeleton

The scientific literature currently lacks reports on the systematic structural modification of the Hiburipyranone skeleton. Such studies are crucial for understanding which parts of the molecule are essential for its biological activity. For other classes of natural products, like the spirocyclic bromotyrosine clavatadine C, researchers have synthesized libraries of analogues by modifying specific side chains to probe structure-activity relationships. mdpi.com However, similar comprehensive studies on the Hiburipyranone framework, such as altering the bromine substituent, modifying the alkyl chain, or changing the stereochemistry at its chiral centers to observe the impact on cytotoxicity, have not been published.

In Vitro Biological Activity Spectrum of Hiburipyranone and Synthetic Analogues

The primary reported biological activity of Hiburipyranone is its cytotoxicity. It was first isolated from the Japanese marine sponge Mycale (Aegogropila) adhaerens and demonstrated cytotoxicity against P388 murine leukemia cells with an IC50 value of 0.19 µg/mL. thieme-connect.comthieme-connect.com Further studies confirmed its antitumor properties. uic.edu

| Compound | Source | Bioactivity | Cell Line | IC50 |

| Hiburipyranone | Marine Sponge (Mycale adhaerens) | Cytotoxicity | P388 Murine Leukemia | 0.19 µg/mL |

This table is based on the initial biological screening data reported for the natural product. No data for synthetic analogues is available.

Mechanisms of Cellular Cytotoxicity

The specific molecular mechanism through which Hiburipyranone exerts its cytotoxic effects has not been elucidated in the available literature. While it is known to be a cytotoxic agent, the cellular pathways it disrupts, whether by inducing apoptosis, inhibiting cell cycle progression, or targeting specific enzymes, remain unknown. researchgate.net For comparison, other dihydroisocoumarins have been found to inhibit angiogenesis or microtubule assembly, but it is unclear if Hiburipyranone shares these or other mechanisms. researchgate.net

Specificity and Selectivity in Biological Targets

There is no available research on the target specificity and selectivity of Hiburipyranone. It is unknown whether its cytotoxic action is specific to certain cancer cell types or if it has a broad-spectrum effect. Furthermore, the precise molecular target or targets within the cell that Hiburipyranone binds to have not been identified. Research on other complex polyketides, such as the mycalamides, has delved into their specific mechanisms, but such detailed biological investigation is absent for Hiburipyranone. capes.gov.br

Development of Novel Scaffolds Based on the Hiburipyranone Motif

The development of novel chemical scaffolds based on a natural product's core structure is a common strategy in drug discovery to generate new compounds with potentially improved properties. scribd.com However, there are no published reports of using the Hiburipyranone motif as a foundational scaffold for creating new classes of compounds. The research focus has remained on the total synthesis of the natural product itself rather than its use as a template for broader chemical exploration. acs.org

Mechanistic Studies of Hiburipyranone S Biological Actions

Cellular and Subcellular Localization Studies

Detailed studies specifically tracking the cellular and subcellular localization of hiburipyranone are not extensively documented in the available literature. However, based on the nature of its biological activity and the known mechanisms of related compounds, it is plausible that hiburipyranone can traverse the cell membrane to interact with intracellular components. The lipophilic character, suggested by its chemical structure, would facilitate its passage across the lipid bilayer of the cell membrane. Further investigation using fluorescently labeled hiburipyranone analogs and advanced microscopy techniques would be necessary to precisely determine its distribution within cellular compartments such as the mitochondria, nucleus, or endoplasmic reticulum.

Identification of Molecular Targets and Ligand Interactions

The precise molecular targets of hiburipyranone have not been definitively identified. However, its cytotoxic effects suggest that it likely interacts with critical cellular macromolecules, leading to the disruption of essential processes. The α,β-unsaturated lactone moiety present in the isocoumarin (B1212949) scaffold is a key structural feature that could act as a Michael acceptor, enabling covalent adduction to nucleophilic residues (such as cysteine or lysine) on target proteins. This type of interaction can lead to the irreversible inhibition of enzyme activity or the disruption of protein function.

Potential molecular targets could include enzymes involved in critical metabolic pathways, signaling proteins that regulate cell proliferation and survival, or components of the cellular stress response machinery. The identification of these targets will require further studies, such as affinity chromatography using hiburipyranone-based probes or proteomic profiling of cells treated with the compound.

Modulation of Biochemical Pathways by Hiburipyranone

The cytotoxic activity of hiburipyranone strongly implies its ability to modulate key biochemical pathways essential for cell survival and proliferation. While specific pathways affected by hiburipyranone have not been fully elucidated, its cytotoxic effects against leukemia cells suggest potential interference with pathways that are often dysregulated in cancer. thieme-connect.comthieme-connect.com

Possible modulated pathways could include:

Apoptosis: Many natural product-derived cytotoxic agents induce programmed cell death. Hiburipyranone may trigger apoptosis by activating intrinsic or extrinsic pathways, possibly through the generation of reactive oxygen species (ROS) or by directly targeting components of the apoptotic machinery.

Cell Cycle Regulation: Disruption of the normal cell cycle progression is a common mechanism of anticancer compounds. Hiburipyranone could potentially cause cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.

Signal Transduction Pathways: Key signaling pathways that control cell growth, such as the MAPK or PI3K/Akt pathways, are often targets of cytotoxic compounds. Hiburipyranone may inhibit or dysregulate these pathways, leading to a reduction in cell viability.

Further research, including gene and protein expression profiling, is needed to delineate the specific biochemical pathways modulated by hiburipyranone.

Comparative Analysis of Action Mechanisms with Related Natural Products

Hiburipyranone belongs to the broad class of isocoumarin natural products, many of which exhibit diverse biological activities. scribd.com A comparative analysis with structurally related compounds can provide insights into its potential mechanisms of action.

Goniothalamin (B1671989) , a styryl-lactone with a similar α,β-unsaturated lactone core, is known to induce apoptosis in various cancer cell lines. researchgate.netnih.govbiocrick.comspandidos-publications.comoup.comnih.gov Mechanistic studies have shown that goniothalamin can induce DNA damage, generate reactive oxygen species (ROS), and modulate the expression of key apoptotic proteins like p53 and caspases. researchgate.netoup.comnih.gov It can also cause cell cycle arrest at the G2/M phase. nih.govspandidos-publications.com

(+)-Goniodiol , another related styryl-lactone, has been investigated for its potential in glaucoma treatment. ontosight.ai It acts as a rho-kinase (ROCK) inhibitor, leading to the relaxation of the trabecular meshwork and a reduction in intraocular pressure. ontosight.ai While its primary application differs from the cytotoxic profile of hiburipyranone, the ability to inhibit specific kinases highlights a potential mode of action for this class of compounds.

The presence of a bromine atom in hiburipyranone's structure is a notable difference from many other related natural products and could significantly influence its biological activity and mechanism of action. Halogenation can alter the electronic properties of the molecule, potentially enhancing its reactivity as a Michael acceptor or influencing its binding affinity for specific molecular targets.

Future Directions and Research Perspectives

Innovations in Chemoenzymatic Synthesis of Hiburipyranone

The total chemical synthesis of complex natural products like Hiburipyranone is often challenging and may not be economically viable for large-scale production. ethz.ch Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, presents a promising avenue for a more efficient and sustainable production route. mdpi.com Future research will likely focus on developing a convergent chemoenzymatic pathway to Hiburipyranone.

Key research objectives in this area include:

Identification and Characterization of Key Enzymes: The biosynthetic pathway of Hiburipyranone involves polyketide synthases (PKSs). ethz.ch A critical step will be to identify, isolate, and characterize the specific enzymes responsible for the core polyketide chain assembly, cyclization, and particularly the bromination, which adds a unique chemical feature to the molecule.

In Vitro Reconstitution and Biocatalytic Modules: Once identified, these enzymes could be used as biocatalysts in a cell-free system. For instance, the core isocoumarin (B1212949) structure could be synthesized chemically, followed by enzymatic modifications, such as late-stage halogenation, to yield the final product. nih.gov Thioesterase (TE) domains, which are crucial for macrocyclization in the biosynthesis of many polyketides, could be engineered and utilized for the final ring-closing step. beilstein-journals.org

Biosynthetic Engineering for Enhanced Production and Diversification

Harnessing the power of synthetic biology and metabolic engineering offers a powerful strategy to improve the production of Hiburipyranone and to create structural diversity. As Hiburipyranone is produced by a marine microorganism, likely as part of a complex biosynthetic gene cluster (BGC), engineering this pathway in a heterologous host is a key future direction. ethz.ch

Future research in biosynthetic engineering will likely involve:

Heterologous Expression of the Hiburipyranone BGC: The entire gene cluster responsible for Hiburipyranone production could be cloned and expressed in a more tractable host organism, such as Streptomyces or E. coli. researchgate.net This would facilitate easier genetic manipulation and optimization of production conditions, overcoming the limitations of working with potentially slow-growing or unculturable native producers.

Pathway Optimization and Metabolic Flux Enhancement: Once the pathway is established in a heterologous host, various strategies can be employed to boost yields. This includes overexpressing rate-limiting enzymes, deleting competing metabolic pathways, and optimizing the supply of essential precursors like malonyl-CoA and brominating agents. nih.govnih.gov For example, engineering the supply of reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), a crucial cofactor for P450 enzymes often involved in natural product biosynthesis, can significantly enhance production. nih.gov

Combinatorial Biosynthesis for Analog Generation: The modular nature of polyketide synthases allows for domain swapping and genetic modifications to create novel "unnatural" natural products. researchgate.net By altering specific domains within the Hiburipyranone PKS assembly line, researchers could potentially change the length of the polyketide chain, the pattern of reduction, or the type of starter unit, leading to a diverse array of Hiburipyranone analogs. This approach could also involve introducing genes from other pathways to add different functional groups.

Computational Chemistry and Molecular Modeling for Predictive Activity

Computational approaches are becoming indispensable tools in modern chemistry and drug discovery for predicting molecular properties and interactions. researchgate.netunifap.br For Hiburipyranone, computational chemistry and molecular modeling can provide profound insights into its structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogs.

Future research in this domain will focus on:

Target Identification and Binding Site Prediction: A primary goal is to identify the biological target(s) of Hiburipyranone. Molecular docking simulations can be used to screen Hiburipyranone against libraries of known protein structures to predict potential binding partners. These computational models can generate hypotheses about its mechanism of action that can then be validated experimentally.

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies: QM/MM calculations can be employed to study the electronic structure of Hiburipyranone and to model its interaction with its biological target at an atomic level. nih.gov This can help in understanding the key intermolecular forces (e.g., hydrogen bonds, halogen bonds) that govern binding affinity and specificity. Such studies can also rationalize the reactivity and stability of the molecule. anu.edu.au

Predictive SAR Modeling: By generating a virtual library of Hiburipyranone analogs and calculating their physicochemical and structural properties, researchers can build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for chemical synthesis and biological testing. This predictive power accelerates the drug discovery process and reduces the reliance on resource-intensive screening. unifap.br

Integration with Modern Drug Discovery Platforms

The discovery and development of new drugs is a long and complex process. nih.gov Integrating the study of Hiburipyranone with modern drug discovery platforms can significantly accelerate its journey from a natural product lead to a potential clinical candidate. These platforms leverage automation, high-throughput screening, and artificial intelligence to streamline various stages of drug development. monash.edu

Future directions for integration include:

High-Throughput Screening (HTS): Once a sustainable supply of Hiburipyranone and its analogs is established through synthesis or biosynthetic engineering, these compounds can be subjected to HTS against large panels of cancer cell lines and other disease models. This will rapidly provide a broad overview of their biological activity spectrum and help identify the most promising therapeutic areas. researchgate.net

Phenotypic Drug Discovery: Beyond target-based approaches, phenotypic screening assays can reveal the effects of Hiburipyranone on cell morphology, function, or behavior without a priori knowledge of the molecular target. This can uncover unexpected therapeutic applications and provide valuable clues about the compound's mechanism of action.

AI-Driven Drug Discovery: Artificial intelligence and machine learning are revolutionizing drug discovery by analyzing vast datasets to identify new drug targets, design novel molecules, and predict their properties. nih.govcoherentsolutions.com AI platforms can analyze the screening data for Hiburipyranone and its analogs to build predictive models, identify complex SAR trends, and even design novel Hiburipyranone-based structures with optimized activity and drug-like properties. labiotech.eu

Interdisciplinary Research Collaborations in Marine Chemical Biology

The study of marine natural products like Hiburipyranone is inherently interdisciplinary, residing at the crossroads of chemistry, biology, ecology, and pharmacology. ucsd.edu Fostering collaborations between researchers from diverse fields is crucial for comprehensively understanding and exploiting the therapeutic potential of Hiburipyranone. frontiersin.orgmba.ac.uk

Key areas for interdisciplinary collaboration include:

Marine Ecology and Chemical Ecology: Collaborations with marine ecologists can provide insights into the natural role of Hiburipyranone. Understanding why the source organism produces this compound (e.g., for defense, communication) can offer clues about its biological activity and potential targets.

Microbiology and Genomics: Working with marine microbiologists and genomic scientists is essential for identifying the producing organism and its biosynthetic gene cluster. ethz.ch This collaboration is the foundation for all biosynthetic engineering efforts.

Pharmacology and Medicine: Strong partnerships with pharmacologists and clinicians are necessary to rigorously evaluate the therapeutic potential of Hiburipyranone in relevant preclinical and eventually clinical models of disease. This ensures that the research remains focused on addressing unmet medical needs.

Global Research Networks: The establishment of international and inter-institutional collaborations can pool resources, expertise, and access to unique marine environments. frontiersin.org Such networks, like the Interdisciplinary Centre of Marine and Environmental Research (CIIMAR), facilitate the exchange of knowledge and accelerate progress in the field of marine drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.